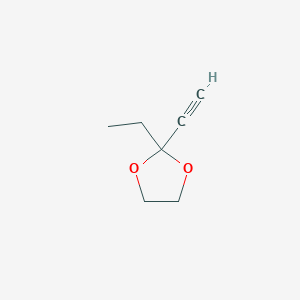

2-Ethyl-2-ethynyl-1,3-dioxolane

Description

2-Ethyl-2-ethynyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a five-membered ring containing two oxygen atoms at the 1- and 3-positions. At the 2-position, it bears both ethyl (-C₂H₅) and ethynyl (-C≡CH) groups. The ethynyl moiety introduces significant electron-withdrawing effects and reactivity due to its sp-hybridized carbon-carbon triple bond, distinguishing it from alkyl-substituted dioxolanes.

Properties

IUPAC Name |

2-ethyl-2-ethynyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-7(4-2)8-5-6-9-7/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREKUUHBEHHZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-ethynyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .

Industrial Production Methods: Industrial production of 2-ethyl-2-ethynyl-1,3-dioxolane often involves the use of silica gel or alumina as catalysts, which are environmentally friendly and cost-effective . The reaction is typically carried out under pressure and without the use of solvents, making it a green chemistry approach .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-ethynyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds and Grignard reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.

Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl.

Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .

Scientific Research Applications

2-Ethyl-2-ethynyl-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the selective ketalization of carbonyl compounds.

Biology: Its stability and reactivity make it useful in the study of biochemical pathways and enzyme mechanisms.

Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethyl-2-ethynyl-1,3-dioxolane exerts its effects involves the formation of stable intermediates during chemical reactions. For example, in the acetalization reaction, the compound forms a stable cyclic acetal intermediate with carbonyl compounds . This stability is due to the presence of the ethyl and ethynyl groups, which provide steric hindrance and electronic effects that stabilize the intermediate .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents (e.g., pentyl in 4-methyl-2-pentyl-1,3-dioxolane) reduce ring strain but increase hydrophobicity .

- Volatility : Smaller substituents (e.g., methyl in 2-methyl-1,3-dioxolane) correlate with lower molecular weight and higher volatility, as observed in recycled PET materials .

Thermal Stability and Volatility

- 2-Methyl-1,3-dioxolane : Detected as a volatile compound in recycled PET materials, with concentrations linked to polymer degradation processes .

- 2-Ethyl-1,3-dioxolane : Identified in sodium-based battery electrolyte degradation studies, where its elution order in gas chromatography reflects intermediate volatility .

- 4-Methyl-2-pentyl-1,3-dioxolane : Exhibits a fruity odor, making it suitable for flavor and fragrance industries .

Chemical Reactivity

- 2-Ethyl-2-methyl-1,3-dioxolane : Synthesized via acid-catalyzed acetalization, demonstrating stability under mild conditions .

- 2-(4-Ethynylphenyl)-2-methyl-1,3-dioxolane : The ethynyl group enables participation in click chemistry or cross-coupling reactions .

- Poly(perfluoro-2-methylene-1,3-dioxolane): A fluorinated analogue with high gas permeability, used in advanced membrane technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.